

# Application Note: NMR Characterization of 5-Acetyl-2-amino-4-hydroxybenzoic acid

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## Compound of Interest

**Compound Name:** 5-Acetyl-2-amino-4-hydroxybenzoic acid

**Cat. No.:** B040613

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Audience: Researchers, scientists, and drug development professionals.

**Purpose:** This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) characterization of **5-Acetyl-2-amino-4-hydroxybenzoic acid**, a key intermediate in pharmaceutical synthesis. The provided data is predicted based on analogous structures and established NMR principles.

## Introduction

**5-Acetyl-2-amino-4-hydroxybenzoic acid** is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are critical for its use in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the molecular structure of organic compounds. This application note outlines the protocols for acquiring and interpreting one- and two-dimensional NMR spectra of the title compound.

## Predicted NMR Data

Due to the absence of published experimental NMR data for **5-Acetyl-2-amino-4-hydroxybenzoic acid**, the following chemical shifts are predicted based on the analysis of structurally similar compounds, including aminobenzoic acids, acetophenones, and hydroxybenzoic acids. These predictions serve as a guide for spectral assignment.

## Predicted <sup>1</sup>H NMR Data

The predicted <sup>1</sup>H NMR spectrum is summarized in the table below. The chemical shifts are referenced to a standard internal solvent signal.

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration	Coupling Constant (J) in Hz
H-3	~6.5 - 6.7	Singlet	1H	-
H-6	~7.8 - 8.0	Singlet	1H	-
-COCH <sub>3</sub>	~2.5 - 2.7	Singlet	3H	-
-NH <sub>2</sub>	~4.5 - 5.5	Broad Singlet	2H	-
-OH	~9.0 - 11.0	Broad Singlet	1H	-
-COOH	~11.0 - 13.0	Broad Singlet	1H	-

## Predicted <sup>13</sup>C NMR Data

The predicted <sup>13</sup>C NMR and DEPT-135 spectral data are presented below.

Carbon Atom	Predicted Chemical Shift (ppm)	DEPT-135
C-1 (-COOH)	~170 - 175	No Signal
C-2 (-C-NH <sub>2</sub> )	~150 - 155	No Signal
C-3	~105 - 110	Positive
C-4 (-C-OH)	~160 - 165	No Signal
C-5 (-C-COCH <sub>3</sub> )	~115 - 120	No Signal
C-6	~130 - 135	Positive
-COCH <sub>3</sub>	~195 - 205	No Signal
-COCH <sub>3</sub>	~25 - 30	Positive

## Experimental Protocols

The following protocols are recommended for the NMR analysis of **5-Acetyl-2-amino-4-hydroxybenzoic acid**.

## Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

- Sample Weighing: Accurately weigh 10-20 mg of **5-Acetyl-2-amino-4-hydroxybenzoic acid** for  $^1\text{H}$  NMR and 50-100 mg for  $^{13}\text{C}$  NMR experiments.[1][2]
- Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>) is a good starting choice due to its ability to dissolve a wide range of organic compounds and its exchangeable proton signals which do not interfere with the aromatic region.
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1][3] Gentle warming or vortexing can aid dissolution.
- Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[4]
- Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, for most modern spectrometers, referencing to the residual solvent peak is sufficient.

## NMR Data Acquisition

The following experiments are recommended for a comprehensive structural characterization.

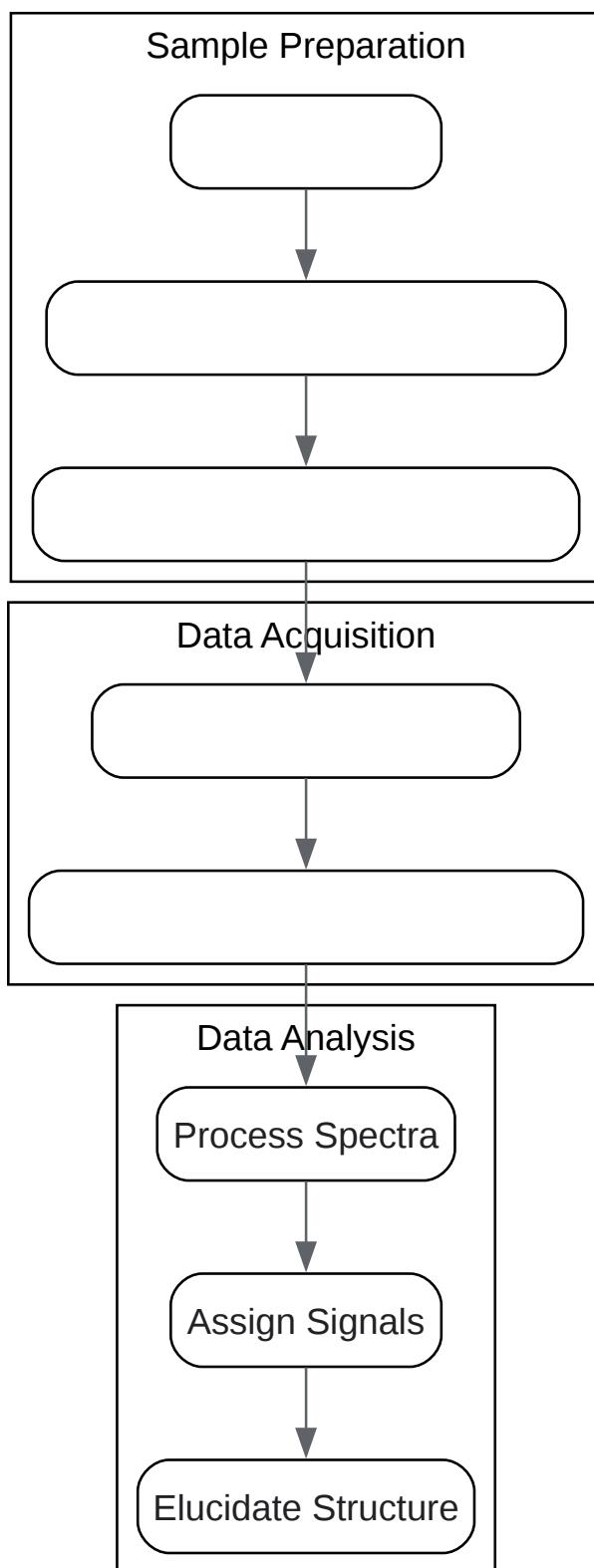
- $^1\text{H}$  NMR: Provides information about the number of different types of protons and their neighboring environments.
- $^{13}\text{C}$  NMR: Shows the number of different types of carbon atoms.
- DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH<sub>2</sub>, and CH<sub>3</sub> groups. CH and CH<sub>3</sub> signals appear as positive peaks, while CH<sub>2</sub> signals

are negative. Quaternary carbons are not observed.

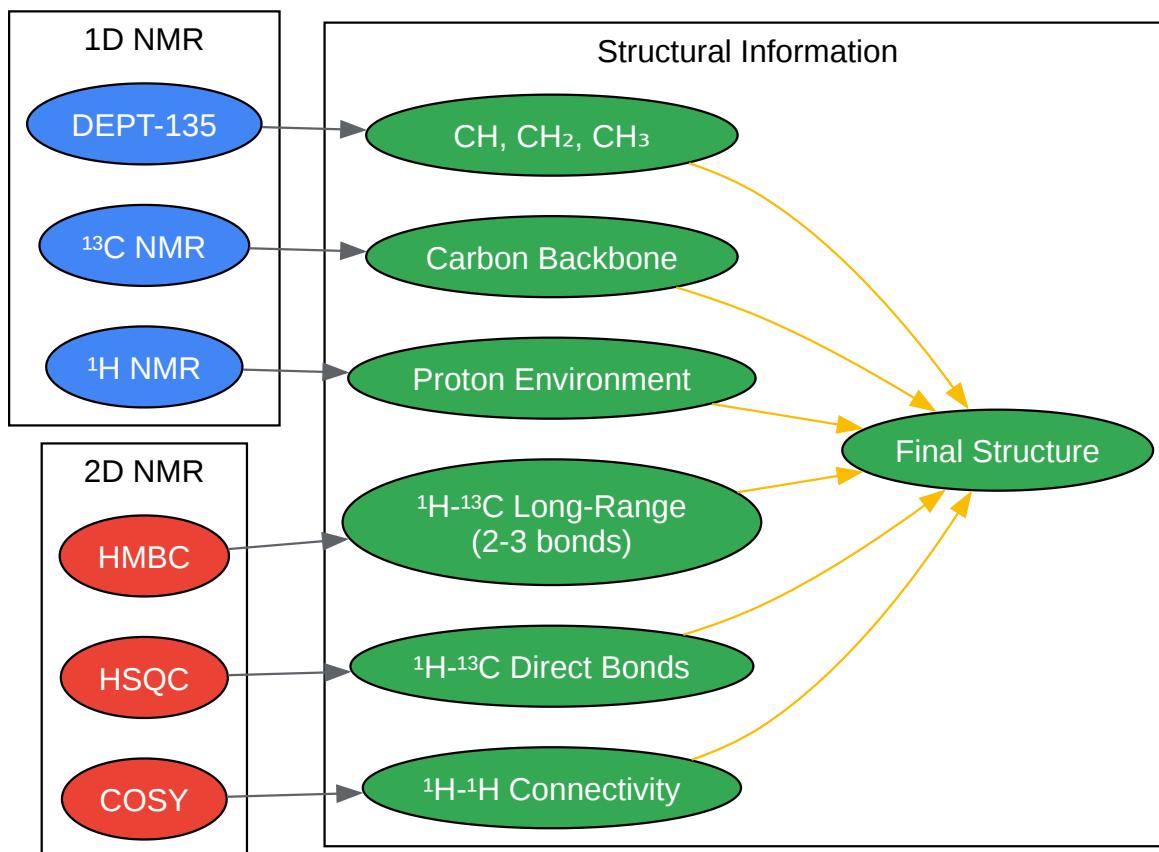
- COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between coupled protons, typically those on adjacent carbons.
- HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates directly bonded <sup>1</sup>H and <sup>13</sup>C atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons.

## Experimental and Logical Workflow Diagrams

The following diagrams illustrate the logical workflow for the NMR characterization of **5-Acetyl-2-amino-4-hydroxybenzoic acid**.

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Caption: Experimental workflow from sample preparation to structural elucidation.



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Caption: Logical relationships between NMR experiments and derived structural information.

## Conclusion

This application note provides a comprehensive guide for the NMR characterization of **5-Acetyl-2-amino-4-hydroxybenzoic acid**. The predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR data, along with the detailed experimental protocols and logical workflows, will assist researchers in the unambiguous structural confirmation and purity assessment of this compound. The application of 2D NMR techniques is highly recommended for complete and accurate signal assignments.

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## References

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- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
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